molecular formula C9H9F4NO B13559025 (R)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13559025
M. Wt: 223.17 g/mol
InChI Key: GOVQSPRLECVDKT-ZETCQYMHSA-N
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Description

(2R)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of both amino and hydroxyl functional groups, along with fluorine atoms, makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The key step involves reductive amination, where the aldehyde group is converted to an amine. This is achieved by reacting the aldehyde with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2R)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol: Lacks the chiral center, resulting in different stereochemistry and potentially different reactivity.

    2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

The unique combination of amino, hydroxyl, and fluorine groups in (2R)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2R)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2/t7-/m0/s1

InChI Key

GOVQSPRLECVDKT-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N

Origin of Product

United States

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